molecular formula C24H20N2O6 B3436525 N,N'-bis(1,3-benzodioxol-5-ylmethyl)terephthalamide

N,N'-bis(1,3-benzodioxol-5-ylmethyl)terephthalamide

Cat. No. B3436525
M. Wt: 432.4 g/mol
InChI Key: FTMGVSSQFCJPOB-UHFFFAOYSA-N
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Description

“N,N’-bis(1,3-benzodioxol-5-ylmethyl)terephthalamide” is a small molecule that has been studied for its potential therapeutic applications . It has been identified as an orally bioavailable, selective, and potent inverse agonist of the human C5a receptor .


Molecular Structure Analysis

The molecular formula of “N,N’-bis(1,3-benzodioxol-5-ylmethyl)terephthalamide” is C18H16N2O6. The molecular weight is 356.3g/mol. The exact molecular structure is not provided in the available resources.

Scientific Research Applications

C5a Receptor Inverse Agonist

The compound has been identified as a novel, orally bioavailable C5a receptor inverse agonist . It inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . This suggests that it may be a promising new entity for the treatment of human inflammatory diseases .

Analytical Chemistry

A reversed-phase high-performance liquid chromatography (RP-HPLC) technique has been developed for evaluating N,N’-dibutylterephthalamide, N,N’-dimethylterephthalamide, N,N’-bis(2-hydroxyethyl)terephthalamide, and terephthalic dihydrazide obtained through aminolytic depolymerization of polyethylene terephthalate waste . This technique enables accurate and reliable separation, quantification, and characterization of these compounds .

Coordination Polymers

The compound has been used in the synthesis of coordination polymers . These polymers have potential applications in a variety of areas, including catalysis, gas storage, and drug delivery .

Pharmaceutical Research

Due to its unique properties, the compound is a promising target for pharmaceutical research . It could potentially be used in the development of new drugs, particularly those aimed at treating inflammatory diseases .

Waste Management

The compound has been identified as a depolymerized end product of polyethylene terephthalate waste . This suggests potential applications in waste management and recycling .

Material Science

The compound’s role in the formation of coordination polymers suggests potential applications in material science . Coordination polymers have unique properties that make them useful in the development of new materials .

properties

IUPAC Name

1-N,4-N-bis(1,3-benzodioxol-5-ylmethyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(25-11-15-1-7-19-21(9-15)31-13-29-19)17-3-5-18(6-4-17)24(28)26-12-16-2-8-20-22(10-16)32-14-30-20/h1-10H,11-14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMGVSSQFCJPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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